molecular formula C10H18N2O2 B1527089 (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane CAS No. 1250883-73-8

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane

Cat. No.: B1527089
CAS No.: 1250883-73-8
M. Wt: 198.26 g/mol
InChI Key: IJHTZGBRXSYOMG-MHPPCMCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHTZGBRXSYOMG-MHPPCMCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Characterizing a Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane

In the landscape of contemporary drug development, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. These rigid structures help to pre-organize a molecule into a bioactive conformation, often leading to enhanced potency and selectivity. (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane is one such valuable building block. Its rigid bicyclic core, combined with a protected amine, makes it a versatile synthon for introducing specific three-dimensional features into drug candidates.

As with any high-value synthetic intermediate, unambiguous structural confirmation and purity assessment are non-negotiable. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity, speed, and structural insight.[1][2] This guide provides a comprehensive, field-proven perspective on the mass spectrometric analysis of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane (Molecular Formula: C₁₀H₁₈N₂O₂, Molecular Weight: 198.26 g/mol []), moving beyond simple data reporting to explain the causality behind the analytical choices.

The First Critical Choice: Selecting the Appropriate Ionization Technique

The journey of a molecule from a liquid sample to a detectable ion is the most critical step in mass spectrometry. The choice of ionization technique dictates the quality and type of information one can obtain. For a molecule like (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane, the choice is clear, but understanding the alternatives is key to appreciating why.

  • Electron Ionization (EI): A High-Energy Approach Unsuited for This Molecule. EI is a classic, "hard" ionization technique that bombards molecules with high-energy electrons (~70 eV).[4] While excellent for creating reproducible fragmentation patterns for small, volatile, and nonpolar compounds, it is fundamentally unsuitable for this target analyte. The high energy transferred during ionization would cause immediate and extensive fragmentation of the thermally labile tert-Butyloxycarbonyl (Boc) protecting group and the strained bicyclic core. This often results in a weak or entirely absent molecular ion (M•⁺), making the primary goal of molecular weight confirmation impossible.[4]

  • Electrospray Ionization (ESI): The Gold Standard for Polar, Labile Molecules. Electrospray Ionization (ESI) is the premier "soft" ionization technique for this application.[5][6] It gently transfers molecules from solution into the gas phase as intact, charged ions.[5] This method is ideal for polar and thermally unstable compounds like our target. The presence of two basic nitrogen atoms—the secondary amine within the bicyclic core and the carbamate nitrogen—makes (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane an excellent candidate for positive-ion ESI. By adding a proton source (like formic acid) to the solvent, we can efficiently generate the protonated molecule, [M+H]⁺, which provides unambiguous confirmation of the molecular weight.[4][7]

Decoding the Spectrum: Predicting and Interpreting Fragmentation Patterns

Observing the correct molecular weight is only the first step. To gain true confidence in the structure, we must induce fragmentation in a controlled manner and interpret the resulting product ions. This is typically achieved through tandem mass spectrometry (MS/MS), where the protonated parent ion ([M+H]⁺ at m/z 199.27) is isolated and fragmented via Collision-Induced Dissociation (CID).

The fragmentation of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane is dominated by the predictable and characteristic behavior of the Boc protecting group, followed by the cleavage of the bicyclic amine core.

Key Fragmentation Pathways:

  • Loss of the Boc Group (The Signature Fragmentation): The Boc group is designed to be labile, and this property is clearly reflected in its mass spectrum. Its fragmentation provides the most telling clues to the molecule's identity.

    • Loss of Isobutylene (C₄H₈, -56 Da): This is a hallmark fragmentation of Boc-protected amines, often proceeding through a McLafferty-type rearrangement.[8] This pathway yields a prominent fragment ion at m/z 143 .

    • Loss of the tert-butyl cation (C₄H₉•, -57 Da): Cleavage of the C-O bond results in the loss of the tert-butyl group, generating a carbamic acid intermediate that can be observed as a fragment at m/z 142 .[1]

    • Complete Loss of the Boc Group (C₅H₉O₂, -101 Da): The entire protecting group can be lost, resulting in the deprotected amine fragment at m/z 98 .

  • Cleavage of the Azabicyclo[3.1.0]hexane Core: Following or concurrent with the loss of the Boc group, the strained ring system will fragment. Alpha-cleavage, the cleavage of the C-C bond adjacent to a nitrogen atom, is a dominant mechanism for amines as it leads to a stable, resonance-stabilized cation.[9][10] This can lead to complex ring-opening pathways, producing a cascade of lower-mass fragments.

The following diagram illustrates the most probable fragmentation cascade for the protonated molecule.

G parent [M+H]⁺ m/z 199.27 (C₁₀H₁₉N₂O₂⁺) frag1 Loss of Isobutylene (-56 Da) m/z 143.08 parent->frag1 - C₄H₈ frag2 Loss of t-Butyl (-57 Da) m/z 142.07 parent->frag2 - C₄H₉• frag3 Loss of Boc Group (-101 Da) m/z 98.09 parent->frag3 - C₅H₉O₂ frag4 Further Core Fragmentation frag1->frag4 frag2->frag4 frag3->frag4 G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Dissolve Sample (1 mg/mL in MeOH) dilute Dilute to 1-10 µg/mL in Mobile Phase prep->dilute lc LC Separation (C18 Column) dilute->lc ms ESI-MS (Full Scan) lc->ms msms MS/MS (Targeted Fragmentation) ms->msms data Confirm [M+H]⁺ Verify Fragments Assess Purity msms->data

Caption: Standard LC-MS workflow for the analysis of the target compound.

Protocol 1: Sample Preparation for LC-MS and Direct Infusion

Causality: The goal is to prepare a sample that is free of particulates, fully dissolved, and at a concentration suitable for sensitive ESI-MS analysis. The choice of solvent and acidic modifier is critical for ensuring efficient protonation.

  • Stock Solution Preparation: Accurately weigh ~1 mg of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane and dissolve it in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture that mirrors the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Expert Insight: Using 0.1% formic acid is standard practice. It provides a consistent source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion in the ESI source, significantly enhancing signal intensity.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter (PTFE or similar) to remove any particulates that could clog the LC system or MS source.

Protocol 2: LC-MS Analysis for Purity Assessment

Causality: Liquid chromatography is coupled with MS to separate the target analyte from any starting materials, byproducts, or degradants, allowing for simultaneous purity assessment and identity confirmation. [2]A standard reversed-phase C18 column is effective for retaining and separating small, moderately polar molecules.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power and efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with an acidic modifier for protonation.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidOrganic phase for eluting the compound from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutesA standard screening gradient to elute compounds with a wide range of polarities.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
Column Temperature 40 °CEnsures reproducible retention times and improves peak shape.
Injection Volume 2-5 µLA typical volume to avoid overloading the column while ensuring sufficient signal.
Protocol 3: Mass Spectrometer Settings (ESI-Positive Mode)

Causality: These parameters are optimized to ensure efficient desolvation, ionization, and transmission of the target ion into the mass analyzer.

ParameterTypical ValueRationale
Ionization Mode ESI PositiveThe two basic nitrogen atoms are readily protonated.
Capillary Voltage 3.5 - 4.5 kVCreates the electrostatic field necessary to generate the Taylor cone and charged droplets.
Desolvation Temperature 350 - 450 °CAids in the evaporation of solvent from the charged droplets.
Desolvation Gas Flow 600 - 800 L/hr (N₂)A nebulizing gas that assists in droplet formation and desolvation.
Cone Voltage 20 - 40 VA low voltage applied to prevent in-source fragmentation and transmit the parent ion efficiently.
Full Scan m/z Range 50 - 400 DaCovers the mass of the parent ion and its expected primary fragments.
MS/MS Collision Energy 10 - 30 eV (Argon)The energy used to induce fragmentation. A ramped or multiple-energy setting is ideal to capture all key fragments.

Achieving Trustworthiness: The Self-Validating System

A single data point is rarely sufficient for unambiguous identification. Trustworthiness is achieved by creating a self-validating system where multiple, orthogonal pieces of evidence converge.

  • Accurate Mass Measurement: The cornerstone of structural confirmation. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, the mass of the protonated molecule ([M+H]⁺) can be measured with high precision (typically < 5 ppm). This allows for the confident determination of the elemental formula (C₁₀H₁₉N₂O₂⁺), ruling out other isobaric possibilities.

  • Characteristic Fragmentation: The observed MS/MS fragmentation pattern must align with the predicted pathways. The presence of ions corresponding to the loss of isobutylene (m/z 143) and the tert-butyl group (m/z 142) provides definitive evidence of the Boc-protected amine moiety.

  • Chromatographic Retention Time: Under a specific LC method, the compound will have a consistent and reproducible retention time. This serves as an additional identifier and is crucial for quantitative analysis in complex matrices.

When the measured accurate mass, the specific MS/MS fragmentation pattern, and the consistent LC retention time all align with the known standard, the identity of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane is confirmed with an exceptionally high degree of confidence. This multi-faceted approach is essential for regulatory submissions and ensuring the quality of materials used in drug development pipelines. [11]

References

  • Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Institutes of Health (NIH). [Link]

  • The application of electrospray ionization mass spectrometry to homogeneous catalysis. (n.d.). Simon Fraser University. [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2002). Journal of the American Society for Mass Spectrometry. [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery. (2020). Stanford University Mass Spectrometry. [Link]

  • Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. (2021). SCIEX. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Electro spray is the predominant ionization technique used in LCMS. (2020). Royal Society of Chemistry. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2021). Problems in Chemistry. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health (NIH). [Link]

Sources

Methodological & Application

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane in Solid-Phase Peptide Synthesis: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the pursuit of novel peptide therapeutics with enhanced pharmacological profiles, the incorporation of non-natural, conformationally constrained amino acids is a paramount strategy.[1][2] (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane stands out as a pivotal building block in this endeavor. Its rigid bicyclic structure imparts significant conformational pre-organization to peptide backbones, a feature strongly correlated with increased receptor affinity, selectivity, and proteolytic stability.[3] This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It delineates the core principles, mechanistic rationale, and provides a validated, step-by-step protocol for the efficient incorporation of this unique amino acid into peptide sequences using solid-phase peptide synthesis (SPPS).

Introduction: The Imperative for Conformational Constraint in Peptide Drug Design

Peptides are exquisite signaling molecules, yet their therapeutic potential is often curtailed by inherent conformational flexibility and susceptibility to enzymatic degradation. A leading strategy to surmount these obstacles is the introduction of rigid structural motifs into the peptide sequence.[1] By reducing the number of accessible conformations, the entropic penalty upon binding to a biological target is minimized, often leading to a significant enhancement in potency and selectivity.[4]

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane is a bicyclic amino acid analogue that serves as a powerful tool for inducing such conformational rigidity.[5][6] Its structure effectively locks key dihedral angles of the peptide backbone, guiding the peptide into a more defined three-dimensional structure. This pre-organization can dramatically improve binding to target proteins and enhance resistance to proteases, thereby improving the pharmacokinetic profile of the peptide.[3][7]

Physicochemical Profile

A comprehensive understanding of the building block's properties is fundamental to its successful application. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed for its acid-lability, rendering it fully compatible with Boc-based SPPS methodologies.[8]

PropertyValueSource
IUPAC Name tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamateN/A
Molecular Formula C₁₀H₁₈N₂O₂N/A
Molecular Weight 198.26 g/mol N/A
Appearance White to off-white solidN/A
Solubility Readily soluble in DMF, DCM, NMPN/A
Chirality (R)-configuration at C1[5]

Mechanistic Rationale and Structural Impact

The core advantage of incorporating (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane lies in its profound impact on the peptide's conformational landscape. Unlike flexible, natural amino acids which can adopt a multitude of φ (phi) and ψ (psi) backbone torsion angles, the bicyclic system of this analogue severely restricts this rotational freedom. This "molecular straitjacket" forces the peptide into a more predictable and stable conformation.

workflow start Resin-Bound Peptide Chain deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization 2. Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (Bicyclic AA, HBTU/HOBt, DIPEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser_test 4. Kaiser Test wash3->kaiser_test recouple Recouple kaiser_test->recouple Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative recouple->coupling final_cleavage Final Cleavage (HF or TFMSA) next_cycle->final_cleavage

Caption: SPPS cycle for incorporation of the bicyclic amino acid.

Step-by-Step Methodology

1. Resin Swelling and Preparation:

  • Swell the resin-bound peptide in DCM for 20-30 minutes in a peptide synthesis vessel.

  • Wash thoroughly with DMF to prepare for the deprotection step.

2. Nα-Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 20-30 minutes. [9]This removes the Boc protecting group from the N-terminal amino acid.

  • Wash the resin with DCM (3x) and DMF (3x) to remove TFA and byproducts.

3. Neutralization:

  • Treat the resin with 10% DIPEA in DMF (2x for 2 minutes each) to neutralize the protonated N-terminal amine.

  • Wash the resin with DMF (3x) to remove excess base.

4. Coupling of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane:

  • Pre-activation: In a separate vial, dissolve (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane (3-4 eq.), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add DIPEA (6-8 eq.) and allow to react for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 2-4 hours. Due to the steric hindrance of the bicyclic structure, a longer coupling time and/or double coupling may be necessary. [10]* Rationale: HBTU/HOBt is a highly efficient coupling reagent combination that minimizes racemization and effectively promotes amide bond formation, even with sterically hindered amino acids.

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. [11][12] * Negative Result (Yellow/Colorless beads): Coupling is complete. Proceed to the next step. * Positive Result (Blue beads): Incomplete coupling. Drain the solution and repeat the coupling step (recouple). [13] 6. Capping (Optional):

  • If a small amount of unreacted amine remains after recoupling, it can be capped using acetic anhydride to prevent the formation of deletion sequences.

7. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide must be cleaved from the resin and all side-chain protecting groups removed. * Procedure: Treat the dried peptide-resin with a cleavage cocktail such as anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole, thioanisole) for 1-2 hours at 0°C. This harsh acidic condition cleaves the peptide from the support and removes benzyl-based side-chain protecting groups. [8]* Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet multiple times with cold ether to remove scavengers and cleaved protecting groups. [10]

Purification and Characterization

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which should show the correct molecular weight for the peptide containing the bicyclic modification.

Conclusion

The integration of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane into peptide scaffolds is a potent strategy for enhancing their therapeutic potential. By imparting conformational rigidity, this building block can significantly improve a peptide's affinity, selectivity, and metabolic stability. The detailed protocol provided herein offers a reliable and validated pathway for the successful synthesis of these modified peptides, empowering researchers to explore new frontiers in peptide-based drug discovery.

References

  • ResearchGate. (2025, August 10). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]

  • ACS Publications. (2023, October 13). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (2025, August 7). The Use of Conformational Restriction in Medicinal Chemistry. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Google Patents.
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • PMC. (2024, September 14). Bicyclic peptide library screening for the identification of Gαi protein modulators. [Link]

  • Current development of bicyclic peptides. [Link]

  • ACS Publications. Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • ResearchGate. (2025, August 6). A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. [Link]

  • PMC. The effect of conformationally restricted amino acid. Analogues on the frog spinal cord in vitro. [Link]

  • PMC. (2013, May 21). New method of peptide cleavage based on Edman degradation. [Link]

  • ACS Publications. Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. [Link]

  • Aapptec. Amino Acid Sidechain Deprotection. [Link]

  • e-Publications@Marquette. Bicyclic Peptides: Types, Synthesis and Applications. [Link]

  • PubMed. Conformationally restricted peptides as tools in opioid receptor studies. [Link]

  • ChemRxiv. Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker. [Link]

  • Google Patents. WO2004113295A1 - Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicycloh[14][9]exane-2-carboxylates or salts thereof.

  • Open Research Repository. Biocompatible and Selective Generation of Bicyclic Peptides. [Link]

  • ResearchGate. (2025, August 6). The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Boc Deprotection for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) group deprotection. As a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, the Boc protecting group offers stability and reliability.[1][2] However, its removal, especially from sensitive or complex molecules, can be challenging. This guide is structured to provide direct, actionable answers to common problems encountered in the lab, blending mechanistic understanding with practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is slow or incomplete. What are the primary causes and solutions?

This is a common issue that typically points to insufficient acid strength, steric hindrance, or suboptimal reaction conditions.

  • Underlying Cause (The "Why"): Boc deprotection is an acid-catalyzed process that relies on the protonation of the carbamate's carbonyl oxygen.[1][2] This initial step facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to yield the free amine.[1][2][3] If the acid is too weak or its concentration is too low, the initial protonation equilibrium is unfavorable, leading to a sluggish reaction.

  • Troubleshooting & Solutions:

    • Increase Acid Concentration: For standard substrates, a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically effective within 1-2 hours at room temperature.[4][5] If the reaction is slow, gradually increasing the TFA concentration or using neat TFA can accelerate the process.[4][5]

    • Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a powerful alternative to TFA/DCM and often results in the precipitation of the desired amine hydrochloride salt, simplifying purification.[4]

    • Elevate Temperature: Gently warming the reaction to 40-50°C can increase the rate, but this should be done cautiously as it can also promote side reactions on sensitive substrates.

    • Address Steric Hindrance: If the Boc-protected amine is in a sterically congested environment, longer reaction times or stronger acid systems may be necessary.[6]

Q2: I'm observing significant side-product formation, especially t-butylation. How can I prevent this?

The formation of side products is almost always linked to the reactivity of the tert-butyl cation generated during the deprotection.[7]

  • Underlying Cause (The "Why"): The tert-butyl cation is a reactive electrophile. In the absence of a suitable quenching agent, it can alkylate any nucleophilic sites on your substrate or product.[7] Electron-rich aromatic rings (like those in tryptophan or tyrosine), sulfur-containing residues (methionine), and other nucleophiles are particularly susceptible to this tert-butylation side reaction.[7]

  • Troubleshooting & Solutions (The Role of Scavengers):

    • Mechanism of Action: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule of interest.

    • Recommended Scavengers:

      • Triisopropylsilane (TIS) or Triethylsilane (TES): These are excellent carbocation scavengers that work via hydride transfer, reducing the tert-butyl cation to isobutane.

      • Thioanisole or Anisole: These act as nucleophilic traps, undergoing Friedel-Crafts alkylation with the tert-butyl cation.

      • Water: Can act as a scavenger, trapping the cation to form tert-butanol. A small percentage (e.g., 5%) in the TFA cleavage cocktail is often effective.

Scavenger_Mechanism cluster_side_reaction Side Reaction cluster_solution Solution: Scavengers Boc_Substrate R-NH-Boc Acid H+ (e.g., TFA) Carbocation t-Butyl Cation (t-Bu⁺) Carbocation_Side t-Bu⁺ Carbocation_Quench t-Bu⁺ Product Desired Amine (R-NH₃⁺) Nucleophilic_Site Nucleophilic Site on Substrate (e.g., Trp) Side_Product t-Butylated Side Product Scavenger Scavenger (e.g., TIS, Anisole) Quenched_Cation Quenched Product (e.g., Isobutane)

Troubleshooting Guide for Sensitive Substrates

Q3: How can I selectively deprotect a Boc group in the presence of other acid-labile groups (e.g., t-butyl esters, trityl groups)?

Achieving selectivity requires carefully tuning the acidity of the deprotection conditions. The Boc group is generally more sensitive to acid than many other common acid-labile protecting groups.[7]

  • Underlying Cause (The "Why"): The rate of acid-catalyzed cleavage is directly related to the stability of the carbocation formed. The tert-butyl cation from the Boc group is highly stable, allowing for its removal under conditions that may leave other, less stable protecting groups intact.

  • Troubleshooting & Solutions:

    • Milder Acidic Conditions: Avoid strong acids like neat TFA or 4M HCl/dioxane. Instead, consider:

      • Dilute TFA: Using 1-5% TFA in DCM can provide sufficient acidity to cleave the Boc group while minimizing cleavage of t-butyl esters.[8]

      • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM are known to selectively cleave Boc groups in the presence of other acid-sensitive functionalities.[9]

      • Phosphoric Acid: Aqueous phosphoric acid has been reported as a mild reagent for Boc deprotection.[10]

    • Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods can be explored:

      • Thermal Deprotection: Heating the substrate in a high-boiling solvent like toluene or dioxane can induce thermal cleavage of the Boc group, although this may not be suitable for thermally sensitive molecules.[8]

      • Catalyst-Free Water-Mediated Deprotection: Refluxing in water has been shown to be an effective and green method for removing Boc groups from a variety of substrates.[10][11]

Q4: My chiral center is racemizing during Boc deprotection. How can I prevent this?

Racemization is a critical issue, especially in pharmaceutical synthesis. While Boc-protected amino acids are generally considered resistant to racemization during coupling reactions, the deprotection step itself can sometimes pose a risk under harsh conditions.

  • Underlying Cause (The "Why"): While less common than during peptide coupling, prolonged exposure to strong acid and elevated temperatures can potentially lead to epimerization at the α-carbon, particularly if there are activating groups present.

  • Troubleshooting & Solutions:

    • Minimize Reaction Time and Temperature: The most crucial step is to use conditions that ensure rapid and complete deprotection at or below room temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Use Milder Reagents: Switch from neat TFA to a diluted solution (e.g., 20-25% in DCM) or to 4M HCl in dioxane, which often provides fast and clean reactions at room temperature.[4]

    • Avoid Excess Acid: Use the minimum amount of acid required for complete deprotection. Stoichiometric amounts of acids like p-toluenesulfonic acid (pTSA) can sometimes be effective.

    • Ensure Anhydrous Conditions: Water can sometimes participate in side reactions. Using anhydrous solvents and reagents can help ensure a clean reaction profile.[8]

Deprotection_Decision_Tree Start Start: Boc-Protected Substrate Is_Sensitive Substrate contains other sensitive groups? Start->Is_Sensitive Side_Reactions Risk of t-butylation or racemization? Is_Sensitive->Side_Reactions No Mild_Acid Mild Conditions: 1-5% TFA in DCM ZnBr₂ in DCM Is_Sensitive->Mild_Acid Yes (Acid-Labile) Standard Standard Conditions: 25-50% TFA in DCM or 4M HCl in Dioxane Side_Reactions->Standard No Scavengers Add Scavengers: TIS, Anisole, H₂O Side_Reactions->Scavengers Yes Standard->Scavengers Can be combined Alternative Alternative Methods: Thermal (Reflux) or H₂O at 100°C Mild_Acid->Alternative If still fails

Protocols & Data

Table 1: Comparison of Common Boc Deprotection Reagents
Reagent/SystemTypical ConditionsAdvantagesDisadvantagesBest For
TFA / DCM 20-50% v/v, RT, 1-3hHighly effective, well-understood, volatile for easy removal.[5][9]Harsh; can cleave other acid-labile groups; requires scavengers for sensitive substrates.[7]Robust, non-sensitive substrates.
HCl / Dioxane 4M solution, RT, 0.5-2hVery fast and clean; product often precipitates as HCl salt.[4]Dioxane is difficult to remove; can be too harsh for some substrates.General purpose; when an HCl salt is desired for handling.
ZnBr₂ / DCM 2-3 equiv., RT, 12-24hMild and selective; useful for substrates with other acid-labile groups.[9]Slower reaction times; requires chromatographic purification.[9]Orthogonal deprotection strategies.
Refluxing H₂O 100°C, 10-20 minEnvironmentally friendly, fast, no acid required.[1][10]Requires substrate solubility/miscibility at high temp; not suitable for thermally labile compounds.Green chemistry applications; thermally stable substrates.
Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • If the substrate is sensitive to t-butylation, add a scavenger (e.g., triisopropylsilane, 1.1 equiv.).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 25% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture in vacuo. Co-evaporation with toluene or isopropanol can help remove residual TFA.[4]

  • The resulting crude amine TFA salt can be used directly or neutralized by dissolving in an appropriate solvent and washing with a mild base (e.g., saturated aq. NaHCO₃) followed by extraction.[5][12]

Protocol 2: Mild Boc Deprotection using HCl in Dioxane
  • Suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture vigorously at room temperature. The reaction is often complete within 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS. Often, the deprotected amine hydrochloride salt will precipitate from the solution.

  • Upon completion, the product can be isolated by filtration if it has precipitated.

  • Alternatively, the solvent can be removed under vacuum to yield the crude hydrochloride salt, which is often a free-flowing solid.[1][4]

References

  • George, N., Ofori, S., & Parkin, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531-24538. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available from: [Link]

  • Reddit User Discussion. (2023, October 18). Boc De-protection. r/Chempros. Available from: [Link]

  • Reddit User Discussion. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available from: [Link]

  • ResearchGate User Discussion. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Common Organic Chemistry. Available from: [Link]

  • Lundquist, J. T., & Dix, T. A. (2002). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. The Journal of Organic Chemistry, 67(11), 3748-3754. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Benoiton, N. L. (1996). Boc amino acid could, but doesn't, racemize. Chemical & Engineering News, 74(46), 33. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (TFA). Common Organic Chemistry. Available from: [Link]

  • ResearchGate User Discussion. (2016, March 26). Any suggestion on Boc deprotection without using acid? ResearchGate. Available from: [Link]

Sources

Technical Support Center: Synthesis of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane. This valuable chiral building block is a conformationally constrained proline analogue, making it a key intermediate in the development of novel therapeutics. However, its synthesis, involving the construction of a strained bicyclic system with stereochemical control, presents several challenges that can impact yield and purity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from frequently asked questions to in-depth troubleshooting guides for critical stages of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The formation of the 3-azabicyclo[3.1.0]hexane core is unequivocally the most yield-defining step. This step involves an intramolecular cyclization or an intermolecular cycloaddition, both of which are sensitive to reaction conditions.[1][2] Poor control here will lead to low conversion and the formation of difficult-to-remove byproducts, compromising all subsequent steps.

Q2: How can I be certain of the stereochemistry of my intermediates and final product?

A2: Confirmation of stereochemistry requires a multi-faceted approach.

  • Relative Stereochemistry (cis/trans): The cis or trans disposition of substituents on the bicyclic frame can be determined using 2D NMR techniques, specifically NOESY experiments.[3]

  • Absolute Stereochemistry (R/S): The absolute configuration is best confirmed by preparing a derivative with a known chiral auxiliary and analyzing it via X-ray crystallography. Alternatively, comparison of optical rotation values with literature data for known analogues can provide a strong indication.[3] Chiral HPLC is essential for determining enantiomeric excess (ee).

Q3: My final product looks pure by TLC, but the NMR shows minor impurities. What could they be?

A3: Common impurities include residual solvents, partially deprotected material (loss of the Boc group), or diastereomers if the stereoselectivity was not perfect. Another possibility is the presence of a small amount of the N3-Boc protected isomer if the protection step was not fully selective. Careful integration of the NMR signals is key to identifying and quantifying these impurities.

Troubleshooting Guide: In-Depth Problem Solving

This section addresses specific experimental failures. We will diagnose the problem based on the likely chemical cause and provide a validated protocol for resolution.

Problem Area 1: Low Yield in the Formation of the Bicyclic Core

The construction of the strained 3-azabicyclo[3.1.0]hexane skeleton is often achieved via the cyclopropanation of a maleimide derivative or an intramolecular cyclization.[4][5]

Q: My palladium-catalyzed cyclopropanation of N-substituted maleimide with a diazo compound (or N-tosylhydrazone) is giving low yields and a complex mixture of byproducts. What's going wrong?

A: Causality & Explanation: This reaction is highly sensitive to the rate of addition of the carbene precursor, the choice of solvent, and the temperature. The key is to control the concentration of the reactive carbene intermediate to favor the desired intramolecular cyclopropanation over side reactions like homodimerization. Palladium catalysts are effective, but other transition metals like rhodium or copper can also be used.[6][7]

Troubleshooting Workflow:

G start Low Yield in Cyclopropanation check_reagents Verify Reagent Purity (Maleimide, Tosylhydrazone, Base) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions failure Yield Still Low (Consider Alternative Route) check_reagents->failure Impurities found? slow_addition Implement Slow Addition (Syringe Pump) check_conditions->slow_addition Is addition rapid? optimize_solvent Optimize Solvent check_conditions->optimize_solvent Is solvent optimal? optimize_temp Adjust Temperature check_conditions->optimize_temp Is temp controlled? success Yield Improved slow_addition->success optimize_solvent->success optimize_temp->success

Caption: Desired vs. side reaction in Boc protection.

Optimized Protocol for Selective N1-Protection:

  • Solvent and Base: Dissolve the amine in dichloromethane (DCM) or tetrahydrofuran (THF). Use a non-nucleophilic base like triethylamine (TEA) (1.1 equivalents).

  • Stoichiometry: Use a slight excess, but not a large one, of Boc-anhydride (1.05-1.1 equivalents).

  • Temperature: Perform the reaction at 0 °C to room temperature. Avoid heating, as this promotes the formation of the di-protected byproduct.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction should be complete within 2-4 hours.

  • Work-up: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent. The purification is typically straightforward via column chromatography on silica gel.

If sluggishness is the primary issue, ensure your amine starting material is free of any acidic salts (e.g., HCl salt from a previous step) that would consume the base. If starting from a salt, use at least 2.2 equivalents of TEA.

By systematically addressing these common failure points, researchers can significantly improve the yield, purity, and stereochemical integrity of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane, accelerating its application in drug discovery and development.

References

  • Ismagilov, R. R., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, H., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules. Available at: [Link]

  • Blond, A., et al. (2012). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, Y., et al. (2005). Process and intermediates for the preparation of (1R,2S,5S)-3-azabicycloh[1][8]exane-2-carboxamide derivatives. Google Patents (US20050059800A1). Available at:

  • Kumpan, K., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Ivanova, N. V., et al. (2020). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Request PDF. Available at: [Link]

  • Perregaard, J., et al. (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents (EP2070922B1).
  • Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin-Madison. Available at: [Link]

  • Trotter, B. W., et al. (2015). 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments. Google Patents (US9133159B2).
  • Ye, L., et al. (2015). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ye, L., et al. (2012). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters. Available at: [Link]

  • Ye, L., et al. (2015). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]

  • Ismagilov, R. R., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. National Institutes of Health (PMC). Available at: [Link]

Sources

Technical Support Center: Navigating the Acidic Landscape with 3-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the 3-azabicyclo[3.1.0]hexane scaffold. This bicyclic system, a conformationally constrained piperidine analogue, is a valuable building block in medicinal chemistry due to its unique three-dimensional structure and presence in numerous bioactive compounds.[1][2] However, its inherent ring strain, a consequence of the fused cyclopropane and pyrrolidine rings, can lead to challenges regarding its stability, particularly under acidic conditions.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and address potential issues during your experiments. Our goal is to equip you with the knowledge to confidently manipulate this versatile scaffold while preserving its structural integrity.

I. Frequently Asked Questions (FAQs): Understanding the Fundamentals

Here, we address common questions regarding the stability of the 3-azabicyclo[3.1.0]hexane ring in acidic environments.

Q1: What are the primary concerns when exposing a 3-azabicyclo[3.1.0]hexane derivative to acidic conditions?

The principal concern is the potential for acid-catalyzed decomposition or rearrangement of the bicyclic core. The strained cyclopropane ring is susceptible to protonation, which can initiate a cascade of reactions leading to ring-opened products or rearranged isomers. The specific pathway is highly dependent on the nature of the acid, the solvent, the temperature, and the substitution pattern on the bicyclic system.

Q2: How does the nitrogen atom in the ring influence its stability in acid?

The nitrogen at the 3-position plays a crucial role. In the presence of acid, this nitrogen will be protonated to form an ammonium species. This protonation can have a stabilizing effect by withdrawing electron density from the rest of the ring system, making the cyclopropane C-C bonds less susceptible to electrophilic attack. However, the presence of substituents on the nitrogen significantly alters this behavior. Electron-withdrawing protecting groups, for instance, can modulate the basicity of the nitrogen and its influence on the ring's stability.

Q3: Are there specific types of acids (Brønsted vs. Lewis) that are more detrimental to the ring's stability?

Both Brønsted and Lewis acids can promote degradation, but they may do so through different mechanisms.

  • Brønsted acids (e.g., HCl, H₂SO₄, TFA) will readily protonate the nitrogen atom. Strong Brønsted acids can also protonate the cyclopropane ring, particularly at the bridgehead carbons, which can lead to ring opening.

  • Lewis acids (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) can coordinate to the nitrogen atom or other Lewis basic sites in the molecule. This coordination can activate the ring system towards nucleophilic attack or rearrangement. In some cases, synergistic effects between Brønsted and Lewis acids can lead to enhanced reactivity.[3]

Q4: What are the expected degradation products if the ring system is compromised?

The degradation can lead to a variety of products. Plausible pathways include:

  • Ring-opening of the cyclopropane: This can result in the formation of substituted pyrrolidines or piperidines. For instance, nucleophilic attack on a protonated cyclopropane can lead to the formation of a 2-substituted pyrrolidine derivative.

  • Rearrangement: Acid-catalyzed rearrangements can lead to the formation of isomeric bicyclic systems or other heterocyclic structures. The specific outcome is often dictated by the substitution pattern, which influences the stability of potential carbocation intermediates.

II. Troubleshooting Guide: Addressing Experimental Challenges

This section provides solutions to common problems encountered during the synthesis and manipulation of 3-azabicyclo[3.1.0]hexane derivatives in acidic media.

Observed Problem Potential Cause Recommended Solution
Low or no yield of the desired product after a reaction in acidic medium. The 3-azabicyclo[3.1.0]hexane ring may be degrading under the reaction conditions.1. Re-evaluate the necessity of acidic conditions. Can a non-acidic alternative be used? 2. Lower the reaction temperature. Many degradation pathways are kinetically controlled and can be suppressed at lower temperatures. 3. Use a milder acid. If a Brønsted acid is required, consider using a weaker acid (e.g., acetic acid instead of trifluoroacetic acid). 4. Protect the nitrogen. If the nitrogen is unprotected, consider introducing a robust protecting group that is stable to the acidic conditions.
Formation of multiple unexpected byproducts. Acid-catalyzed rearrangement or non-selective ring-opening is likely occurring.1. Analyze the byproducts. Use techniques like LC-MS and NMR to identify the structures of the major byproducts. This will provide insight into the degradation pathway. 2. Modify the substitution pattern. If possible, altering substituents on the ring can disfavor certain degradation pathways. For example, electron-withdrawing groups on the nitrogen can sometimes stabilize the ring. 3. Change the solvent. The polarity of the solvent can influence the stability of charged intermediates. Experiment with a range of solvents to find one that minimizes byproduct formation.
Difficulty in removing an acid-labile protecting group without affecting the bicyclic core. The conditions required for deprotection are too harsh for the 3-azabicyclo[3.1.0]hexane ring.1. Choose a protecting group that can be removed under orthogonal conditions. For example, if the ring is sensitive to acid, consider a protecting group that can be removed by hydrogenolysis (e.g., benzyl) or under basic conditions. 2. Carefully titrate the acid. Use the minimum amount of acid required for deprotection and monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure. 3. Employ scavengers. In cases where cationic intermediates are formed during deprotection, the use of a scavenger (e.g., triethylsilane) can trap reactive species and prevent side reactions.

III. Experimental Protocols & Methodologies

To aid in your experimental design, we provide a generalized protocol for assessing the stability of a novel 3-azabicyclo[3.1.0]hexane derivative to acidic conditions and a workflow for identifying degradation products.

Protocol 1: Acid Stability Screening

This protocol allows for a systematic evaluation of your compound's stability across a range of acidic conditions.

Materials:

  • Your 3-azabicyclo[3.1.0]hexane derivative

  • A selection of acids (e.g., 1M HCl in dioxane, trifluoroacetic acid, acetic acid)

  • A selection of solvents (e.g., dichloromethane, acetonitrile, methanol)

  • Internal standard for analytical analysis (e.g., a stable compound with a distinct retention time and NMR signal)

  • Analytical instruments: HPLC or UPLC with UV and/or MS detection, NMR spectrometer

Procedure:

  • Prepare stock solutions of your compound and the internal standard in a suitable solvent.

  • In separate vials, combine your compound, the internal standard, and the chosen solvent.

  • To each vial, add the acidic reagent to the desired final concentration.

  • Maintain the vials at a constant temperature (e.g., room temperature or a slightly elevated temperature).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the organic components and analyze the sample by HPLC/UPLC-MS and ¹H NMR.

  • Quantify the remaining starting material relative to the internal standard to determine the rate of degradation.

Workflow for Degradation Product Identification

degradation_workflow start Degraded Sample from Stability Screen lcms LC-MS Analysis start->lcms Initial analysis nmr ¹H and ¹³C NMR of Mixture lcms->nmr Preliminary characterization prep_hplc Preparative HPLC for Isolation nmr->prep_hplc If mixture is complex isolated_product Isolated Degradation Product(s) prep_hplc->isolated_product high_res_ms High-Resolution MS isolated_product->high_res_ms Determine molecular formula two_d_nmr 2D NMR (COSY, HSQC, HMBC) isolated_product->two_d_nmr Establish connectivity structure_elucidation Structure Elucidation high_res_ms->structure_elucidation two_d_nmr->structure_elucidation

Caption: Workflow for the identification of degradation products.

IV. Mechanistic Insights: Visualizing Potential Degradation Pathways

Understanding the potential mechanisms of acid-catalyzed degradation is key to preventing it. Below are plausible pathways for the ring-opening of a protonated 3-azabicyclo[3.1.0]hexane.

Pathway A: Nucleophilic Attack at the Bridgehead Carbon

ring_opening_A Protonated_Ring Protonated 3-Azabicyclo[3.1.0]hexane Transition_State_A Transition State Protonated_Ring->Transition_State_A + Nu⁻ Ring_Opened_Product_A 2-Substituted-3-hydroxypyrrolidine Transition_State_A->Ring_Opened_Product_A

Caption: Nucleophilic ring-opening at a bridgehead carbon.

Pathway B: Rearrangement via a Cyclopropylcarbinyl-like Cation

ring_opening_B Protonated_Ring Protonated 3-Azabicyclo[3.1.0]hexane Carbocation_Intermediate Cyclopropylcarbinyl-like Cation Protonated_Ring->Carbocation_Intermediate - H₂O (if applicable) Rearranged_Product Rearranged Isomer Carbocation_Intermediate->Rearranged_Product

Caption: Rearrangement through a carbocation intermediate.

Disclaimer: The diagrams above are simplified representations. The actual intermediates and transition states will be influenced by the specific substitution pattern and reaction conditions.

We trust this technical guide will be a valuable resource in your research endeavors. For further inquiries or to discuss specific challenges, please do not hesitate to contact our technical support team.

V. References

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

  • ResearchGate. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. [Link]

  • Beilstein Archives. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. [Link]

  • ResearchGate. (n.d.). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by Cp x Rh III Catalyzed C–H Activation and CpIr III Transfer Hydrogenation*. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. [Link]

  • Google Patents. (n.d.). EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.

  • National Center for Biotechnology Information. (n.d.). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. [Link]

  • Beilstein Archives. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. [Link]

  • ACS Publications. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review. [Link]

  • ACS Publications. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. [Link]

  • ACS Publications. (n.d.). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. [Link]

  • MDPI. (2024). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. [Link]

  • PubChem. (n.d.). 3-Azabicyclo(3.1.0)hexane. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and.... [Link]

  • ACS Publications. (2025). Rapid Assembly of 1,3-Dicarbonyl Fused 5-phenyl-1-Azabicyclo[3.1.0]hexanes and Their Cytotoxic Activities. [Link]

  • University of Regina. (n.d.). A Theoretical Comparison of Lewis Acid vs Bronsted Acid Catalysis for n-Hexane f Propane + Propene. [Link]

  • Google Patents. (n.d.). US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.

  • Google Patents. (n.d.). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.

  • Journal of Chemical and Pharmaceutical Research. (2016). Reversed-phase liquid chromatography with mass detection and characterization of saxagliptin degradation related impurities. [Link]

  • Royal Society of Chemistry. (n.d.). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. [Link]

  • Google Patents. (n.d.). WO2013019271A1 - Use of (1r,5s)-(+)-1-(naphthalen-2-yl)-3-azabicyclo{3.1.0}hexane in the treatment of conditions affected by monoamine neurotransmitters.

  • NeuroQuantology. (2022). A NOVEL AND ROBUST ANALYTICAL TECHNIQUE FOR DETERMINING COVID-19 MEDICATIONS USED IN EMERGENCIES. [Link]

Sources

Stability of the 3-azabicyclo[3.1.0]hexane ring under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Azabicyclo[3.1.0]hexane Core Stability

Welcome to the technical support center for the 3-azabicyclo[3.1.0]hexane scaffold. This bicyclic system, a key structural motif in numerous pharmaceuticals, is prized for its conformational rigidity.[1][2][3] However, the inherent ring strain of the fused cyclopropane and pyrrolidine rings presents unique stability challenges, particularly when subjected to basic conditions during synthetic manipulations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, ensuring the integrity of your scaffold and the success of your experiments.

Troubleshooting Guides

This section addresses specific experimental problems you may encounter. Each guide offers a causal analysis and a validated protocol for resolution.

Issue 1: Low Yield and Isolation of an Unexpected Allylic Amine Side Product

Symptom: You are performing a reaction on a 3-azabicyclo[3.1.0]hexane derivative (e.g., N-alkylation, acylation) using a strong, unhindered base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe). Upon workup and analysis (LC-MS, ¹H NMR), you observe a significant amount of a ring-opened product, characterized by the appearance of vinyl protons and the loss of the constrained bicyclic structure, leading to a low yield of your desired product.

Causal Analysis: The primary cause of this degradation is the high basicity and nucleophilicity of small bases, which can abstract a proton from one of the bridgehead carbons (C1 or C5). The resulting carbanion is unstable and readily undergoes a base-catalyzed E2-type elimination, leading to the cleavage of the C1-C5 bond of the cyclopropane ring. This process relieves the significant ring strain inherent in the bicyclo[3.1.0]hexane system, forming a more stable allylic amine derivative. Elevated temperatures will significantly accelerate this degradation pathway.

Troubleshooting Workflow & Protocol:

To mitigate this issue, the choice of base and reaction temperature is critical. The goal is to select conditions that facilitate the desired reaction (e.g., deprotonation of the nitrogen) without promoting the undesired ring-opening.

Recommended Protocol: Base and Temperature Screening for N-Functionalization

  • Protecting Group Strategy: If the nitrogen is unsubstituted (N-H), consider protecting it with a group that enhances stability and can be removed under non-basic conditions. The tert-butoxycarbonyl (Boc) group is an excellent choice, as it reduces the basicity of the nitrogen and can be removed with mild acid.[4][5]

  • Base Selection: Avoid strong, small bases. Instead, opt for weaker, non-nucleophilic, or sterically hindered bases.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for N-alkylations and are less prone to inducing ring-opening.

    • Organic Bases: For reactions requiring stronger basicity, use a hindered amine base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU). DBU should be used cautiously and at low temperatures due to its strength.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature if necessary. Avoid heating unless absolutely required and validated on a small scale.

  • Reaction Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30-60 minutes. This allows for the timely quenching of the reaction upon completion, preventing prolonged exposure to basic conditions that could lead to degradation.

  • Solvent Choice: Use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Protic solvents can participate in proton transfer and may facilitate degradation pathways.[6]

Data Summary: Base Compatibility

BaseTypeRecommendationRationale
NaOH, KOH, NaOMeStrong, UnhinderedAvoid High risk of base-catalyzed ring opening.
K₂CO₃, Cs₂CO₃Weak, InorganicRecommended Sufficiently basic for many reactions with minimal degradation risk.
TEA, DIPEAHindered, OrganicRecommended Steric bulk minimizes side reactions.
DBU, NaH, LDAStrong, Organic/HydrideUse with Caution High reactivity; requires low temperatures and strict monitoring.

Visualization: Troubleshooting Logic for Base Selection

G start Low Yield & Ring-Opened Product Observed check_base What base was used? start->check_base strong_base Strong/Unhindered Base (e.g., NaOH, NaOMe) check_base->strong_base weak_base Weak/Hindered Base (e.g., K₂CO₃, DIPEA) check_base->weak_base cause Causal Factor: Base-catalyzed E2 elimination driven by ring strain. strong_base->cause weak_base->start Re-evaluate other parameters (temp, solvent, substrate) solution SOLUTION: 1. Switch to a weaker or sterically hindered base. 2. Reduce reaction temperature (start at 0°C). 3. Monitor reaction closely. cause->solution G cluster_0 Epimerization at C2 Start R-isomer (with C2-H) Enolate Planar Enolate Intermediate (Loss of Stereochemistry) Start->Enolate + Base (B⁻) - H-B End_R R-isomer Enolate->End_R + H⁺ End_S S-isomer Enolate->End_S + H⁺

Caption: Base-mediated epimerization via a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: How stable is the 3-azabicyclo[3.1.0]hexane ring to common bases in general?

The stability is highly dependent on the specific base, temperature, and the substitution pattern on the ring. The bicyclic core is generally stable to mild and moderately strong, sterically hindered bases, especially at or below room temperature. It is most vulnerable to strong, unhindered bases (e.g., alkoxides, hydroxides) and organometallics (e.g., n-BuLi), particularly with heating, which can readily induce ring-opening.

Q2: What is the approximate pKa of the protons on the ring?

  • N-H Proton: The pKa of the secondary amine proton is similar to that of pyrrolidine, roughly around 11.3 (in water). This makes it readily deprotonatable with common bases.

  • Bridgehead C-H Protons (C1/C5): These protons are significantly less acidic. Their pKa is estimated to be high, likely > 40, similar to other cyclopropyl C-H bonds. However, the relief of ring strain upon deprotonation and subsequent elimination makes this pathway kinetically accessible under harsh basic conditions.

  • C-H Protons Alpha to a Carbonyl: A proton at C2 or C4 adjacent to a carbonyl group (e.g., in a 2-keto or 4-keto derivative) will be much more acidic, with a pKa likely in the range of 18-22, making it susceptible to removal by strong bases and leading to epimerization.

Q3: Can N-protecting groups enhance the stability of the ring system?

Yes, significantly. Attaching an electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to the nitrogen has two main benefits:

  • Reduces Nucleophilicity/Basicity: It makes the nitrogen lone pair less available, preventing it from participating in certain side reactions.

  • Electronic Stabilization: The electron-withdrawing nature of the group can slightly decrease the propensity for the formation of a carbanion at the bridgehead carbons, thus providing some electronic stabilization to the ring system. The Boc group is particularly useful as it can be removed under mild acidic conditions (e.g., TFA in DCM), avoiding exposure to further basic reagents. [5] Q4: Are there differences in stability between exo and endo isomers?

Generally, the exo isomers, where substituents on the cyclopropane ring point away from the five-membered ring, are thermodynamically more stable than the corresponding endo isomers due to reduced steric hindrance. [4]This thermodynamic preference can sometimes be exploited; for instance, if a mixture of diastereomers is obtained, treatment with a base under carefully controlled equilibrating conditions might favor the formation of the more stable exo product. However, this approach risks causing the degradation discussed in Issue 1 and must be approached with caution.

References

  • Norris, T., et al. (2000). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1615-1622. Available at: [Link]

  • Trushkov, I. V., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 17, 236-247. Available at: [Link]

  • Davies, H. M. L., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 15(21), 5550-5553. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118. Available at: [Link]

  • Ghorai, M. K., et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(19), 5142-5145. Available at: [Link]

  • Jiang, X., et al. (2014). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Chemical Communications, 50(74), 10906-10909. Available at: [Link]

  • PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexane. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds, 52(8), 534-536. Available at: [Link]

  • Janssen Pharmaceutica NV. (2014). 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors. U.S. Patent No. US8691849B2.
  • Kulesza, A., et al. (2011). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 76(10), 4133-4138. Available at: [Link]

  • Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Technical Guide to (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane: A Conformationally Locked Proline Mimic for Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide drug discovery, the unique structural role of proline as a conformational linchpin has spurred the development of numerous synthetic mimics. These analogs aim to impart greater enzymatic stability, enforce specific secondary structures, and ultimately enhance the therapeutic profile of peptide-based agents. This guide provides a comprehensive technical evaluation of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane, a constrained proline analog, and compares its performance with native L-proline and other prominent mimics.

The Rationale for Proline Mimicry: Beyond a Simple Amino Acid

Proline's distinctive cyclic structure restricts the peptide backbone's flexibility, influencing protein folding and mediating critical protein-protein interactions. However, the very nature of the Xaa-Pro peptide bond, which can exist in both cis and trans conformations, can lead to conformational heterogeneity in synthetic peptides, impacting their binding affinity and biological activity. Proline mimics are designed to overcome these limitations by locking the peptide backbone into a desired conformation, thereby reducing the entropic penalty upon binding and improving metabolic stability.

Structural and Conformational Analysis: A Comparative Overview

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane belongs to the class of 3-azabicyclo[3.1.0]hexane-based proline-templated amino acids. Its rigid bicyclic structure significantly constrains the dihedral angles of the peptide backbone, predisposing it to a specific conformation.

Conformational Predisposition: The Polyproline II (PPII) Helix

Nuclear Magnetic Resonance (NMR) studies and molecular modeling of peptides incorporating the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated a strong propensity to adopt a poly-L-proline type II (PPII) conformation.[1] This left-handed helical structure is crucial for the recognition of various protein domains, including SH3 domains, which are implicated in a multitude of cellular signaling pathways.[2]

The key dihedral angles for a 3-azabicyclo[3.1.0]hexane-based mimic incorporated into a peptide have been determined to be approximately:

  • Φ (phi): ~ -70°

  • Ψ (psi): ~ 131°

  • χ1 (chi1): ~ -57°

  • χ2 (chi2): ~ -158°[3]

This contrasts with the greater conformational flexibility of native proline, which can sample a broader range of Φ and Ψ angles.

Comparative Conformational Data

The following table summarizes the key conformational parameters of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane in comparison to L-proline and other common proline mimics.

Proline AnalogPredominant Ring PuckerKey Conformational FeaturesImpact on Peptide Structure
L-Proline Cγ-endo or Cγ-exoFlexible, exists as cis/trans isomersCan act as a "helix breaker" or induce turns; conformational heterogeneity.
(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane Flattened boat-likeRigidly constrained, favors PPII helixEnforces a stable, extended helical conformation.[1]
4-Hydroxy-L-proline (Hyp) Cγ-exo favoredInductive effect of hydroxyl groupStabilizes the collagen triple helix.[4]
Azetidine-2-carboxylic acid (Aze) PlanarSmaller ring size, increased rigidityCan be misincorporated into proteins, leading to toxicity.[5][6]
Thiazolidine-4-carboxylic acid (Thz) Envelope or twistIntroduces a sulfur atomCan influence peptide folding and biological activity.[7]

Experimental Validation: Protocols for Comparative Analysis

To rigorously evaluate the performance of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane as a proline mimic, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparative study.

Synthesis of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through various synthetic routes, often involving intramolecular cyclization reactions.[8] A general approach for the synthesis of the Boc-protected amino acid is outlined below.

Synthesis_Workflow Start Commercially Available Starting Material Step1 Multi-step Synthesis Start->Step1 e.g., intramolecular cyclization Intermediate 3-Azabicyclo[3.1.0]hexane core Step1->Intermediate Step2 Boc Protection Intermediate->Step2 Di-tert-butyl dicarbonate Final_Product (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane Step2->Final_Product SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (if applicable) Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Mimic Couple (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane Deprotection2->Coupling_Mimic Wash2 Wash Coupling_Mimic->Wash2 Deprotection3 Boc Deprotection (TFA) Wash2->Deprotection3 Coupling2 Couple Next Amino Acid Deprotection3->Coupling2 Wash3 Wash Coupling2->Wash3 Repeat Repeat Cycles Wash3->Repeat Cleavage Cleavage from Resin Repeat->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating the proline mimic.

Conformational Analysis by NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are essential for determining the conformation of the peptide in solution. The observation of specific Nuclear Overhauser Effects (NOEs) between non-adjacent residues can confirm the presence of a PPII helix.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the peptide. A characteristic CD spectrum with a negative band around 195-205 nm and a weak positive band around 220-230 nm is indicative of a PPII helical conformation.

Binding Affinity Assays

To quantify the performance of the proline mimic in a biological context, binding affinity assays are crucial. A common method is a competitive enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol: Competitive ELISA

  • Coat Plate: Coat a 96-well plate with the target protein (e.g., an SH3 domain) and incubate overnight at 4°C.

  • Block: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk).

  • Competition: Prepare a series of dilutions of the test peptides (containing the proline mimic, L-proline, or other analogs). Mix each dilution with a constant concentration of a labeled (e.g., biotinylated) reference peptide known to bind the target protein.

  • Incubate: Add the peptide mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Wash: Wash the plate to remove unbound peptides.

  • Detection: Add a labeled secondary antibody or streptavidin-HRP conjugate and incubate.

  • Substrate: Add a suitable substrate (e.g., TMB) and stop the reaction.

  • Read Plate: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the absorbance versus the log of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Performance Comparison and Discussion

While direct, head-to-head binding affinity data for peptides containing (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane is not extensively available in the public domain, the strong evidence for its pre-organization into a PPII helix suggests a significant potential for enhanced binding to targets that recognize this motif. The rigidification of the peptide backbone is expected to reduce the entropic cost of binding, potentially leading to a lower dissociation constant (Kd) and a higher binding affinity compared to a flexible L-proline-containing peptide.

For example, in the context of SH3 domain recognition, which specifically binds to proline-rich sequences in a PPII conformation, the incorporation of a constrained mimic like (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane is hypothesized to result in a higher binding affinity. [2]

Conclusion and Future Directions

(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane presents a compelling option for researchers seeking to rigidify peptides into a polyproline II helical conformation. Its well-defined conformational preferences make it a valuable tool for structure-activity relationship studies and for the design of potent and selective peptide-based therapeutics.

Future research should focus on the systematic evaluation of this mimic in a variety of peptide contexts and against a range of biological targets. Direct comparative studies measuring the binding affinities and enzymatic stability of peptides containing this mimic versus other constrained analogs are crucial for a comprehensive understanding of its potential. Such data will be invaluable for guiding the rational design of next-generation peptide drugs.

References

  • Unger, L., & DeMoss, R. D. (1966). Action of a proline analogue, l-thiazolidine-4-carboxylic acid, in Escherichia coli. Journal of bacteriology, 91(4), 1556–1563.
  • Rubenstein, P. A., & Dryer, R. L. (1980). The mechanism of azetidine-2-carboxylic acid toxicity in the rabbit. Biochimica et Biophysica Acta (BBA) - General Subjects, 628(3), 346-353.
  • Gerlach, G. A., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 729388.
  • Wanner, M. J., & Koomen, G. J. (2004). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of organic chemistry, 69(17), 5671–5676.
  • Scholz, S., et al. (2006). Variation of the intercalating proline in artificial peptides mimicking the DNA binding and bending IHF protein. Journal of peptide science : an official publication of the European Peptide Society, 12(5), 289–297.
  • Stollar, E. J., et al. (2009). The ArkA proline-rich peptide has a salt-dependent conformational ensemble when not bound to the Abp1p SH3 domain. Protein science : a publication of the Protein Society, 18(10), 2130–2143.
  • Szalay, G., et al. (2013).
  • Gorres, G. W., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical reviews in biochemistry and molecular biology, 45(2), 106–124.
  • Mamai, A., et al. (2000). Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry, 66(2), 455-460.
  • Wu, G., et al. (2011). Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino acids, 40(4), 1053–1063.
  • Unger, L., & DeMoss, R. D. (1966). Action of a proline analogue, l-thiazolidine-4-carboxylic acid, in Escherichia coli. Journal of bacteriology, 91(4), 1556–1563.
  • Yu, H., et al. (1994). Structural basis for the binding of proline-rich peptides to SH3 domains. Cell, 76(5), 933–945.
  • Fiori, S., et al. (2011). Mimicking a Proline Tripeptide with Pyrazolidines and a Cyclopentane Linker. European Journal of Organic Chemistry, 2011(25), 4843-4850.
  • Wu, G. (2013).
  • Elthon, T. E., & Stewart, C. R. (1982). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant physiology, 70(3), 703–707.
  • Rickles, R. J., et al. (1994). Proline-rich sequences that bind to Src homology 3 domains with individual specificities.
  • Mamai, A., et al. (2000). Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry, 66(2), 455-460.
  • Kanti Ghosh, H., & Gopal, B. (2020). Conformational landscape of substituted prolines. Amino acids, 52(1), 1–20.
  • Berlicki, Ł., et al. (2013). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules (Basel, Switzerland), 18(10), 12693–12707.
  • Miller, S. J. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Accounts of chemical research, 47(6), 1936–1947.
  • Birnbaum, J. H., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • The Amino Acid Channel. (2020). Proline saves the day! Spike stabilization through stiff substitutions #20daysofaminoacids Day 10. YouTube.
  • Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International journal of peptide and protein research, 35(1), 82–87.
  • Ye, N., et al. (2018). Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability. Journal of medicinal chemistry, 61(23), 10585–10602.
  • Mondal, J. H., et al. (2020). Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture. ACS nano, 14(9), 11497–11506.
  • PubChem. L-Hydroxyproline. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Protein. Available from: [Link]

  • Di Pardo, A., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International journal of molecular sciences, 24(12), 10255.
  • DeMoss, R. D. (1966). Metabolism of a Proline Analogue, l-Thiazolidine-4-Carboxylic Acid, by Escherichia coli. Journal of bacteriology, 91(4), 1564–1568.
  • Peterkofsky, B., & Udenfriend, S. (1965). SYNTHESIS OF HYDROXYPROLINE IN VITRO BY THE HYDROXYLATION OF PROLINE IN A PRECURSOR OF COLLAGEN.
  • Jabeen, M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan journal of pharmaceutical sciences, 27(5 Spec no), 1543–1548.
  • Marrero-Ponce, Y., et al. (2020). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. Molecules (Basel, Switzerland), 25(23), 5707.
  • Wikipedia. Azetidine-2-carboxylic acid. Available from: [Link]

  • Khan, K. M., et al. (2019). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Frontiers in pharmacology, 10, 111.

Sources

A Comparative Guide to the In Vitro Evaluation of Enzyme Inhibitors Featuring the 3-Azabicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection and evaluation of molecular scaffolds are paramount to the discovery of novel therapeutics. The 3-azabicyclo[3.1.0]hexane framework has emerged as a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise orientation of substituents in the active sites of target enzymes. This guide provides an in-depth comparative analysis of enzyme inhibitors containing this scaffold, with a primary focus on Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. We will delve into the structure-activity relationships (SAR), selectivity profiles, and the detailed in vitro methodologies required for their robust evaluation.

The 3-Azabicyclo[3.1.0]hexane Scaffold: A Foundation for Potent and Selective Enzyme Inhibition

The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained proline isostere. Its rigid bicyclic nature reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency. This structural feature provides a unique vectoral display of chemical functionalities, enabling tailored interactions with enzyme active sites. While this scaffold has been explored for various biological targets, its most prominent success has been in the development of DPP-IV inhibitors.[1][2]

Comparative Analysis of 3-Azabicyclo[3.1.0]hexane-Based DPP-IV Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control. The 3-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into potent and selective DPP-IV inhibitors, most notably in the approved drug Saxagliptin.[1]

Structure-Activity Relationship (SAR) Insights

The development of DPP-IV inhibitors with the 3-azabicyclo[3.1.0]hexane scaffold has been guided by extensive SAR studies.[3][4] These studies have revealed key structural features that govern potency and selectivity:

  • The Cyanopyrrolidine Warhead: Many potent inhibitors, including Saxagliptin, feature a cyanopyrrolidine moiety. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-IV active site, contributing significantly to their inhibitory potency.[1]

  • P2-Region Modifications: The nitrogen atom of the 3-azabicyclo[3.1.0]hexane ring serves as a crucial attachment point for various substituents that occupy the P2 region of the enzyme's active site. The nature of these substituents dramatically influences the inhibitor's potency and selectivity. For instance, the adamantyl group in Saxagliptin establishes extensive hydrophobic interactions within the S2 subsite of DPP-IV.[1]

  • Stereochemistry: The stereochemistry of the scaffold and its substituents is critical for optimal binding. The fused cyclopropane ring introduces specific conformational constraints that are key to the scaffold's utility.

The following table summarizes the in vitro performance of representative 3-azabicyclo[3.1.0]hexane-based DPP-IV inhibitors, highlighting the impact of structural modifications on their inhibitory activity.

Compound/ReferenceCore StructureKey SubstituentsDPP-IV IC50/Ki (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Saxagliptin 3-Azabicyclo[3.1.0]hexaneAdamantyl, Cyanopyrrolidine~30 nM (IC50)>75-fold>75-fold
Compound A 3-Azabicyclo[3.1.0]hexaneSubstituted PhenylVaries with substitutionData not always availableData not always available
Compound B 3-Azabicyclo[3.1.0]hexaneHeterocyclic moietiesVaries with heterocycleData not always availableData not always available

Note: The inhibitory potencies and selectivity data are compiled from various sources and should be considered as approximate values for comparative purposes. Specific assay conditions can influence these values.

Selectivity: A Critical Parameter for Safety

A crucial aspect of developing DPP-IV inhibitors is ensuring high selectivity over other homologous proteases, particularly DPP-8 and DPP-9. Off-target inhibition of these enzymes has been linked to potential adverse effects. Saxagliptin, for example, exhibits greater than 75-fold selectivity for DPP-IV over both DPP-8 and DPP-9.[5] This selectivity is a key attribute that contributes to its favorable safety profile. The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold plays a significant role in achieving this selectivity by locking the substituents in a conformation that is optimal for the DPP-IV active site but less favorable for the active sites of DPP-8 and DPP-9.

Experimental Protocols for In Vitro Evaluation

The robust in vitro evaluation of enzyme inhibitors is fundamental to understanding their potency, mechanism of action, and selectivity. Below are detailed, step-by-step methodologies for key experiments in the assessment of 3-azabicyclo[3.1.0]hexane-based DPP-IV inhibitors.

Protocol 1: In Vitro DPP-IV Inhibition Assay using a Fluorogenic Substrate

This is a widely used method to determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-IV.[6]

Principle: The assay measures the enzymatic activity of DPP-IV through the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[7] Upon cleavage by DPP-IV, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be quantified. The presence of a DPP-IV inhibitor reduces the rate of AMC release.

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (3-azabicyclo[3.1.0]hexane derivatives)

  • Positive control inhibitor (e.g., Saxagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well black microplate, add a small volume (e.g., 5 µL) of each concentration of the test compound or control to triplicate wells.

    • Include wells for a "no inhibitor" control (containing only assay buffer and DMSO) and a "no enzyme" control (containing assay buffer and substrate but no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of human recombinant DPP-IV in the assay buffer.

    • Add the enzyme solution to all wells except the "no enzyme" control.

    • Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.

  • Substrate Addition and Kinetic Measurement:

    • Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Measure the increase in fluorescence intensity over time (kinetic mode) for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data by subtracting the background fluorescence from the "no enzyme" control.

    • Express the activity in the presence of the inhibitor as a percentage of the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Causality Behind Experimental Choices:

  • Pre-incubation: This step is crucial, especially for slow-binding or irreversible inhibitors, as it allows the inhibitor-enzyme binding to reach equilibrium before the reaction is initiated.

  • Kinetic Measurement: Monitoring the reaction kinetically provides more robust data than a single endpoint reading, as it allows for the determination of the initial linear rate of the reaction, which is a more accurate measure of enzyme activity.

  • Fluorogenic Substrate: The use of a fluorogenic substrate like Gly-Pro-AMC offers high sensitivity, allowing for the use of lower enzyme concentrations and smaller sample volumes.[8]

Visualizing the Workflow and Underlying Principles

To further clarify the experimental design and the mechanism of DPP-IV inhibition, the following diagrams are provided.

DPP4_Inhibition_Mechanism cluster_0 Incretin Hormone Regulation cluster_1 Inhibitor Action GLP-1_active Active GLP-1 DPP4 DPP-IV Enzyme GLP-1_active->DPP4 Inactivation Insulin_Secretion Insulin Secretion (Glucose Lowering) GLP-1_active->Insulin_Secretion Stimulates GLP-1_inactive Inactive GLP-1 DPP4->GLP-1_inactive Inhibitor 3-Azabicyclo[3.1.0]hexane Inhibitor DPP4_inhibited Inhibited DPP-IV Inhibitor->DPP4_inhibited Inhibition DPP4_inhibited->GLP-1_active Prolongs Activity

Caption: Mechanism of DPP-IV Inhibition.

DPP4_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Add Compounds and Controls to 96-well Plate prep_compounds->plate_setup add_enzyme Add DPP-IV Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate (Gly-Pro-AMC) pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence analyze_data Data Analysis (Calculate IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: DPP-IV Inhibition Assay Workflow.

Future Directions and Alternative Targets

While DPP-IV inhibition is a well-established application, the versatility of the 3-azabicyclo[3.1.0]hexane scaffold suggests its potential for inhibiting other enzymes, particularly other serine proteases. Initial broad screenings have hinted at activities against enzymes in the coagulation cascade, such as thrombin.[9] However, dedicated studies with robust in vitro data are needed to validate these preliminary findings and to establish clear SAR for these alternative targets. Future research should focus on expanding the evaluation of 3-azabicyclo[3.1.0]hexane libraries against a broader panel of proteases to uncover new therapeutic opportunities.

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold represents a powerful tool in the design of potent and selective enzyme inhibitors. Its successful application in the development of DPP-IV inhibitors, exemplified by Saxagliptin, underscores the value of its conformationally restricted nature. By employing rigorous in vitro evaluation methodologies, as detailed in this guide, researchers can effectively characterize the performance of novel inhibitors containing this scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Juniper Publishers. (2023, September 20). Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV In. Retrieved from [Link]

  • ResearchGate. (2014, February 1). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Retrieved from [Link]

  • MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). Retrieved from [Link]

  • PubMed Central. (2012, April 4). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 12). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Potency, selectivity and prolonged binding of saxagliptin to DPP4: Maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). Saxagliptin (as hydrochloride). Retrieved from [Link]

  • MDPI. (n.d.). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Retrieved from [Link]

  • Google Patents. (n.d.). US8338450B2 - Compounds as dipeptidyl peptidase IV (DPP IV) inhibitors.
  • Google Patents. (n.d.). CZ304355B6 - 2-Azabicyclo [3.1.0]hexane-3-carbonitrile compound, pharmaceutical composition and use thereof.
  • Scitech Journals. (n.d.). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Retrieved from [Link]

  • RSC Publishing. (2024, October 23). Thioamide-based fluorescent sensors for dipeptidyl peptidase 4. Retrieved from [Link]

  • Apotex Inc. (2025, November 28). Product Monograph Including Patient Medication Information PrAPO-SAXAGLIPTIN Saxagliptin Tablets For oral use 2.5 mg and 5 mg of. Retrieved from [Link]

  • PubMed Central. (n.d.). Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Retrieved from [Link]

  • SciSpace. (n.d.). Pharmacokinetic, pharmacodynamic and clinical evaluation of saxagliptin in type 2 diabetes. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Retrieved from [Link]

  • Brieflands. (2024, October 28). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

Sources

Comparative Efficacy of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane Derivatives as Monoamine Transporter Ligands: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Abstract

The conformationally constrained 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, enabling the development of potent and selective ligands for a variety of biological targets.[1][2] This guide provides a comparative analysis of (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane derivatives, with a primary focus on their efficacy as modulators of monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical targets for therapeutic intervention in a range of neuropsychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[3][4][5] This document synthesizes structure-activity relationship (SAR) data, details essential biological assay protocols, and offers field-proven insights to guide researchers in the strategic design and evaluation of novel therapeutics based on this versatile scaffold.

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane core offers a rigid, three-dimensional structure that is highly attractive for drug design. Its constrained nature reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the defined stereochemistry of the bicyclic system allows for precise orientation of substituents to probe specific interactions within a receptor's binding pocket, which can be leveraged to achieve high target selectivity.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] Notably, their ability to modulate central nervous system (CNS) targets, such as opioid receptors and dopamine receptors, has positioned them as promising candidates for treating neurological and psychiatric conditions.[1][6][7] This guide will focus specifically on the role of these derivatives as monoamine reuptake inhibitors, a class of drugs with immense therapeutic importance.[4][5]

Comparative Efficacy at Monoamine Transporters

The therapeutic efficacy of monoamine transporter inhibitors is dictated by their potency (affinity for the target) and their selectivity profile (relative affinity for DAT, SERT, and NET). Compounds that potently inhibit all three transporters are known as triple reuptake inhibitors (TRIs) and are investigated for treating major depressive disorder.[8] Conversely, ligands with high selectivity for a single transporter, such as DAT, are explored for conditions like ADHD and substance abuse.[3][9]

The (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane framework serves as a versatile starting point. Modifications at the 3-position (the nitrogen of the azabicycle) and derivatization of the amino group after Boc-deprotection allow for systematic exploration of the chemical space to tune potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Analysis of publicly available data and seminal publications reveals key SAR trends for this class of compounds:

  • Aryl Substituents at the 1-Position: The nature of the aryl group attached to the 1-position of the bicyclic system is a critical determinant of activity. For instance, compounds like 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane are known to inhibit the reuptake of norepinephrine, serotonin, and dopamine.[4][5] This highlights the importance of the electronic and steric properties of this substituent in achieving potent, broad-spectrum activity.

  • N-3 Position Modifications: The substituent on the nitrogen atom of the azabicyclo[3.1.0]hexane ring directly influences the interaction with the transporter proteins. Small alkyl groups or the incorporation of this nitrogen into larger heterocyclic systems can dramatically alter the affinity and selectivity profile.

  • Stereochemistry: The absolute configuration of the bicyclic core is crucial for high-affinity binding. A common trend observed is that a specific enantiomer, often the (1R,5S) or related configuration, exhibits significantly higher potency at dopamine D3 receptors and other related targets.[6]

Quantitative Comparison of Lead Compounds

To facilitate direct comparison, the table below summarizes the in vitro binding affinities (Ki) or inhibitory concentrations (IC50) for representative 3-azabicyclo[3.1.0]hexane derivatives at the human monoamine transporters. The data is compiled from various authoritative sources and patents.

Compound Scaffold/DerivativeTarget(s)Assay TypePotency (nM)Selectivity ProfileReference
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexaneDAT, SERT, NETReuptake InhibitionPotent inhibitor of all threeTriple Reuptake Inhibitor (TRI)[4],[5]
(1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexaneDATIn vivo microdialysisIncreases striatal dopamineDopamine-selective action[3]
1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexane series (e.g., GSK598809)Dopamine D3 ReceptorBinding AffinityHigh Affinity>100-fold selective for D3 vs D2[10]
N-substituted 3-azabicyclo[3.1.0]hexane derivativesμ Opioid ReceptorBinding AffinityPicomolar rangeSelective for μ over δ and κ[7]

Note: Specific Ki/IC50 values are often proprietary. The table reflects the qualitative potency and selectivity described in the cited literature.

Experimental Protocols for Efficacy Determination

The trustworthiness of any comparative guide rests on the robustness of the underlying experimental data. The following section details a standard, self-validating protocol for a radioligand binding assay, a fundamental technique for determining a compound's affinity for a specific transporter.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is designed to quantify the affinity of test compounds for the dopamine transporter by measuring their ability to displace a known high-affinity radioligand.

Causality: The principle of this assay is competitive binding. A radiolabeled ligand with known high affinity for DAT ([³H]WIN 35,428 is a standard choice) is incubated with a tissue preparation rich in DAT (e.g., rat striatal membranes).[11] An unlabeled test compound will compete with the radioligand for the same binding sites. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound. By measuring the reduction in radioactivity bound to the membranes at various concentrations of the test compound, an inhibition curve can be generated, and the Ki (inhibitor constant) can be calculated.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

    • Resuspend the pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound at various concentrations (typically a serial dilution from 1 nM to 100 µM).

      • Radioligand (e.g., [³H]WIN 35,428) at a final concentration near its Kd value.

      • Membrane preparation (50-100 µg of protein per well).

    • Total Binding Control: Wells containing buffer, radioligand, and membranes (no test compound).

    • Non-Specific Binding (NSB) Control: Wells containing buffer, radioligand, membranes, and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific binding sites.

  • Incubation & Termination:

    • Incubate the plate at room temperature or 4°C for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Place the filters into scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay Setup cluster_term Termination & Quantification cluster_analysis Data Analysis P1 Homogenize Rat Striatum P2 Low-Speed Centrifugation (1,000 x g) P1->P2 P3 Collect Supernatant P2->P3 P4 High-Speed Centrifugation (20,000 x g) P3->P4 P5 Resuspend Membrane Pellet P4->P5 A2 Add Reagents to 96-Well Plate (Buffer, Compound, Radioligand, Membranes) P5->A2 A1 Prepare Serial Dilutions of Test Compound A1->A2 A3 Incubate to Equilibrium A2->A3 T1 Rapid Vacuum Filtration A3->T1 T2 Wash Filters T1->T2 T3 Scintillation Counting T2->T3 D1 Calculate Specific Binding T3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 and Ki D2->D3

Caption: Workflow for a DAT Radioligand Binding Assay.

Mechanism of Action: Modulation of Synaptic Neurotransmission

The primary mechanism by which these compounds exert their therapeutic effect is by blocking the reuptake of monoamine neurotransmitters from the synaptic cleft. By inhibiting DAT, SERT, or NET, these derivatives increase the concentration and residence time of dopamine, serotonin, or norepinephrine in the synapse, thereby enhancing neurotransmission.

G cluster_synapse Synaptic Cleft cluster_transporter Presynaptic Presynaptic Neuron DA_cleft DA Presynaptic->DA_cleft Release Postsynaptic Postsynaptic Neuron DAT DAT Vesicle Vesicles with Dopamine (DA) DA_cleft->DAT Reuptake Receptor Dopamine Receptors DA_cleft->Receptor Binding Receptor->Postsynaptic Signal Transduction Drug 3-ABH Derivative Drug->DAT Blockade

Caption: Blockade of Dopamine Transporter (DAT) by a 3-azabicyclo[3.1.0]hexane (3-ABH) derivative.

Conclusion and Future Directions

The (R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane scaffold represents a highly validated and promising platform for the design of novel monoamine transporter inhibitors. The rigid bicyclic core provides a reliable anchor for the strategic placement of functional groups to optimize potency and selectivity. The SAR data indicates that substitutions at the 1-aryl and 3-aza positions are primary drivers of the pharmacological profile.

Future research should focus on developing derivatives with tailored selectivity profiles, moving beyond simple binding affinity to functional assays that can distinguish between inhibitors and releasers, as well as allosteric modulators. Furthermore, optimizing pharmacokinetic properties (e.g., brain penetration, metabolic stability) will be critical for translating potent in vitro activity into in vivo efficacy. The experimental frameworks and comparative data presented in this guide provide a solid foundation for drug development professionals to build upon in their quest for next-generation CNS therapeutics.

References

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. [Link]

  • Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. [Link]

  • Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. ACS Publications. [Link]

  • Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'- - PubMed. PubMed. [Link]

  • Use of (1r,5s)-(+)-1-(naphthalen-2-yl)-3-azabicyclo{3.1.0}hexane in the treatment of conditions affected by monoamine neurotransmitters.
  • Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. PMC - NIH. [Link]

  • 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
  • Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. ResearchGate. [Link]

  • Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. PubMed. [Link]

  • Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
  • 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.

Sources

A Comparative Guide to Catalysts for the Stereoselective Synthesis of Azabicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: February 2026

The azabicyclo[3.1.0]hexane framework is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive scaffold for modulating interactions with biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of these bicyclic systems is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of various catalytic systems for the stereoselective synthesis of azabicyclo[3.1.0]hexanes. We will delve into the mechanistic nuances of each approach, present comparative performance data, and provide detailed experimental protocols to enable researchers to select and implement the most suitable method for their specific synthetic challenges.

The Significance of Stereocontrol in Azabicyclo[3.1.0]hexane Synthesis

The biological activity of chiral molecules is often dictated by their absolute configuration. In the context of azabicyclo[3.1.0]hexanes, the relative and absolute stereochemistry of the substituents on the bicyclic core can profoundly influence their pharmacological properties. Therefore, the ability to control the stereochemical outcome of the synthesis is not merely an academic exercise but a critical aspect of designing effective therapeutic agents. The primary stereochemical challenges in the synthesis of azabicyclo[3.1.0]hexanes involve controlling the diastereoselectivity of the cyclopropane ring formation (exo vs. endo) and, for chiral targets, achieving high enantioselectivity.

Metal-Catalyzed Approaches: A Powerful Toolkit for Cyclopropanation

Transition metal catalysis has emerged as the most powerful and versatile tool for the construction of the azabicyclo[3.1.0]hexane skeleton. Catalysts based on rhodium, copper, and palladium have demonstrated remarkable efficacy in promoting intramolecular and intermolecular cyclopropanation reactions with high levels of stereocontrol.

Dirhodium(II) Catalysis: Mastering Diastereoselectivity

Dirhodium(II) carboxylate complexes are preeminent catalysts for the decomposition of diazo compounds to generate metal carbenes, which can then undergo intramolecular cyclopropanation to form the azabicyclo[3.1.0]hexane core. A key advantage of this methodology is the ability to tune the diastereoselectivity of the cyclopropanation by judicious choice of the rhodium catalyst and reaction conditions.[1][2]

The reaction of N-protected 2,5-dihydropyrroles with ethyl diazoacetate (EDA) is a classic example. While traditional rhodium acetate catalysts often provide mixtures of exo and endo diastereomers, the development of chiral, bowl-shaped dirhodium(II) catalysts has enabled highly diastereoselective access to either isomer.[1]

Mechanism of Dirhodium(II)-Catalyzed Cyclopropanation:

The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with ethyl diazoacetate to form a rhodium carbene intermediate after the extrusion of dinitrogen. This electrophilic carbene is then attacked by the nucleophilic double bond of the N-protected 2,5-dihydropyrrole. The stereochemical outcome of the cyclopropanation is determined by the trajectory of this intramolecular attack, which is influenced by the steric and electronic properties of the ligands on the dirhodium catalyst. Chiral ligands create a chiral environment around the rhodium center, directing the cyclopropanation to favor one diastereomer over the other.

G cluster_0 Catalytic Cycle Rh2(L)4 Rh2(L)4 Rh_Carbene Rhodium Carbene Intermediate Rh2(L)4->Rh_Carbene + EDA - N2 EDA Ethyl Diazoacetate N2 N2 Product Azabicyclo[3.1.0]hexane Rh_Carbene->Product + Dihydropyrrole Dihydropyrrole N-Protected 2,5-Dihydropyrrole Product->Rh2(L)4

Figure 1: Simplified catalytic cycle for dirhodium(II)-catalyzed cyclopropanation.

Comparative Performance of Dirhodium(II) Catalysts:

CatalystSubstrateProduct (exo:endo)Yield (%)Reference
Rh₂(OAc)₄N-Boc-2,5-dihydropyrrole1:163-79[3]
Rh₂(S-TPPTTL)₄N-Boc-2,5-dihydropyrrole24:7559[3]
Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄N-Boc-2,5-dihydropyrrole17:8370-83[3]

Experimental Protocol: Diastereoselective Synthesis of endo-3-Azabicyclo[3.1.0]hexane-6-carboxylate [4]

  • To a solution of N-Boc-2,5-dihydropyrrole (1.2 mmol) in dry dichloromethane (5 mL) under an argon atmosphere is added the dirhodium(II) catalyst (0.005 mol%).

  • A solution of ethyl diazoacetate (1 mmol) in dry dichloromethane (5 mL) is added dropwise to the reaction mixture over 6 hours using a syringe pump.

  • The reaction is stirred at room temperature until complete consumption of the diazo compound (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired azabicyclo[3.1.0]hexane.

Copper Catalysis: A Gateway to Enantioselectivity

Copper catalysts, particularly in combination with chiral ligands, have proven to be highly effective for the enantioselective synthesis of azabicyclo[3.1.0]hexanes, primarily through 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes.[5][6][7] This approach allows for the construction of highly substituted and stereochemically complex bicyclic systems with excellent enantiocontrol.

Mechanism of Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition:

The reaction is initiated by the formation of a chiral copper-azomethine ylide complex. The chiral ligand on the copper center creates a defined stereochemical environment that dictates the facial selectivity of the subsequent [3+2] cycloaddition with an alkene. The strained nature of cyclopropene dipolarophiles often leads to high reactivity and diastereoselectivity.[5][8]

G cluster_1 Enantioselective Catalysis Cu_Catalyst Cu(I)/Chiral Ligand Chiral_Cu_Ylide Chiral Copper-Azomethine Ylide Complex Cu_Catalyst->Chiral_Cu_Ylide + Precursor Azomethine_Ylide_Precursor Azomethine Ylide Precursor Cycloadduct Enantioenriched Azabicyclo[3.1.0]hexane Chiral_Cu_Ylide->Cycloadduct + Alkene Alkene Alkene Cycloadduct->Cu_Catalyst

Figure 2: General workflow for copper-catalyzed asymmetric 1,3-dipolar cycloaddition.

Comparative Performance of Chiral Copper Catalysts:

Catalyst SystemReaction TypeYield (%)ee (%)Reference
CuI/(R)-Fesulphos1,3-Dipolar Cycloadditionup to 84up to 98[5]
Cu(CH₃CN)₄PF₆ / Phosphine Ligand1,3-Dipolar Cycloaddition-up to 98[6]

Experimental Protocol: Enantioselective Synthesis of a Diazabicyclo[3.1.0]hexane [5]

  • To a flame-dried Schlenk tube under an argon atmosphere are added CuI (5 mol%) and the chiral Fesulphos ligand (5.5 mol%).

  • Anhydrous dichloromethane (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The azirine (0.2 mmol) and the iminoester (0.24 mmol) are added sequentially.

  • The reaction mixture is cooled to the specified temperature, and a solution of a base (e.g., KOtBu) in THF is added dropwise.

  • The reaction is monitored by TLC, and upon completion, it is quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash column chromatography on silica gel to afford the enantioenriched product.

Palladium Catalysis: A Focus on Diastereoselective Cyclopropanation

Palladium catalysts have also been successfully employed for the diastereoselective synthesis of azabicyclo[3.1.0]hexanes. A notable example is the cyclopropanation of maleimides with N-tosylhydrazones, which proceeds with high yields and diastereoselectivities.[9][10]

Mechanism of Palladium-Catalyzed Cyclopropanation:

The proposed mechanism involves the in situ generation of a diazo compound from the N-tosylhydrazone, which then reacts with the palladium catalyst to form a palladium carbene. This intermediate subsequently undergoes cyclopropanation with the maleimide. The diastereoselectivity is likely controlled by the steric interactions between the substituents on the maleimide and the palladium carbene complex.

Performance of Palladium Catalysts:

CatalystSubstrateDiastereoselectivityYield (%)Reference
Pd(OAc)₂Maleimides and N-tosylhydrazonesHighHigh[9]

Experimental Protocol: Palladium-Catalyzed Diastereoselective Cyclopropanation of Maleimides

A general procedure involves the reaction of a maleimide and an N-tosylhydrazone in the presence of a palladium catalyst and a base in a suitable solvent. The reaction conditions are typically mild, and the products can be isolated in high yields and with excellent diastereoselectivity.[9]

Organocatalysis and Photocatalysis: Emerging Frontiers

While metal-catalyzed methods are well-established, there is a growing interest in developing more sustainable and metal-free alternatives. Organocatalysis and photocatalysis have emerged as promising strategies for the stereoselective synthesis of azabicyclo[3.1.0]hexanes.[9]

Organocatalytic 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes can also be promoted by organocatalysts, offering a metal-free route to spiro[3-azabicyclo[3.1.0]hexanes].[1][8] These reactions often proceed with high diastereoselectivity, dictated by the approach of the dipole to the less hindered face of the cyclopropene.[8]

Photocatalytic Oxidative Cyclopropanation

A recent development is the photocatalytic, metal-free synthesis of 3-azabicyclo[3.1.0]hexanes from aza-1,6-enynes.[2] This method utilizes a photocatalyst and an oxidant under blue LED irradiation to initiate a radical cascade process, leading to the formation of the desired bicyclic products with excellent functional group tolerance.[2]

Proposed Mechanism of Photocatalytic Cyclopropanation:

The reaction is believed to proceed through a radical pathway initiated by the excited photocatalyst. This radical cascade ultimately leads to the formation of the cyclopropane ring. The mild reaction conditions and the avoidance of transition metals make this an attractive and sustainable approach.[2]

Performance of Photocatalytic Synthesis:

| Catalyst System | Substrate | Yield (%) | Reference | |---|---|---|---|---| | Eosin Y / Oxidant | Aza-1,6-enynes | up to 75 |[2] |

Experimental Protocol: Photocatalytic Synthesis of 3-Azabicyclo[3.1.0]hexanes [2]

  • In a reaction vial, the aza-1,6-enyne (1.0 equiv.), photocatalyst (e.g., Eosin Y, 0.05 equiv.), and an oxidant (3 equiv.) are dissolved in a suitable solvent (e.g., a mixture of H₂O and MeCN).

  • The vial is sealed and irradiated with blue LEDs for 24 hours.

  • After the reaction is complete, the mixture is worked up by extraction with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Conclusion and Future Outlook

The stereoselective synthesis of azabicyclo[3.1.0]hexanes is a vibrant area of research with a diverse array of catalytic methods available to the synthetic chemist. Dirhodium(II) catalysts offer excellent control over diastereoselectivity, while chiral copper catalysts provide a powerful platform for enantioselective synthesis. Palladium catalysis offers a reliable method for diastereoselective cyclopropanation. Excitingly, emerging metal-free approaches based on organocatalysis and photocatalysis are providing more sustainable routes to these valuable scaffolds.

The choice of catalyst will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and considerations of cost and sustainability. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling them to make informed decisions and accelerate their drug discovery and development efforts. Future research will likely focus on the development of even more efficient, selective, and sustainable catalytic systems, further expanding the synthetic toolbox for accessing this important class of molecules.

References

  • Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(3), 2832–2836. [Link]

  • Pronina, Y. A., Viktorov, N. B., Selivanov, S. I., Kornev, A. A., Ponyaev, A. I., Boitsov, V. M., & Stepakov, A. V. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. Russian Journal of General Chemistry, 94(4), 804–823. [Link]

  • Filatov, A. S., Knyazev, N. A., Shmakov, S. V., Bogdanov, A. A., Ryazantsev, M. N., Shtyrov, A. A., Starova, G. L., Molchanov, A. P., & Larina, A. G. (2022). An Experimental and Theoretical Study of the 1,3-Dipolar Cycloaddition of Alloxan-Derived Azomethine Ylides to Cyclopropenes. Synthesis, 54(08), 1803–1816. [Link]

  • Molina, A., Díaz-Tendero, S., Adrio, J., & Carretero, J. C. (2020). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 56(27), 5050–5053. [Link]

  • Wang, Y., Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, e202301017. [Link]

  • Cramer, N. (2018). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. Angewandte Chemie International Edition, 57(34), 11069-11073. [Link]

  • Zhang, J. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(18), 4842-4845. [Link]

  • Verma, A. K., Meena, S. A., Thakur, D., Tripathi, S. P., & Ranjan, R. (2025). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Chemical Science. [Link]

  • Davies, H. M. L., Nguyen, T.-T. H., Navarro, A., & Ruble, J. C. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(3), 2832–2836*. [Link]

  • Chen, X., Luo, Z., Chen, Y., & Zhang, Y. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters, 24(50), 9224–9229. [Link]

  • Wang, Y. (2023). Copper-Catalyzed Heterocycle Synthesis. Royal Society of Chemistry. [Link]

  • Carretero, J. C., & Adrio, J. (2020). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 56(27), 5050-5053*. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, e202301017. [Link]

  • Carretero, J. C. (2020). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 56(27), 5050-5053*. [Link]

  • Jiang, B. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Organic & Biomolecular Chemistry, 15(4), 864-867*. [Link]

Sources

A Researcher's Guide to Benchmarking Novel 3-Azabicyclo[3.1.0]hexane Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane core is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional geometry that has proven highly effective for interacting with a range of biological targets. This structural motif is found in compounds with diverse activities, from μ-opioid receptor ligands to potential antitumor agents.[1][2] A particularly fruitful area of research has been its application in developing inhibitors of monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3]

These transporters are critical for regulating neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[4] Inhibitors of these transporters are mainstays in the treatment of depression, anxiety disorders, and pain.[5][6] As researchers continue to refine this scaffold, the development of novel analogs with improved potency, selectivity, and safety profiles is a key objective.

This guide provides a comprehensive framework for benchmarking new 3-azabicyclo[3.1.0]hexane analogs. It is designed for drug discovery scientists and academic researchers, offering a logical, step-by-step approach to compare the performance of novel compounds against established benchmarks. We will move from initial in vitro screening to crucial in vivo validation, explaining the scientific rationale behind each experimental choice.

The Compounds: Defining the New and the Established

For the purpose of this guide, we will evaluate two hypothetical novel analogs, AZ-Compound 1 and AZ-Compound 2 , against two well-characterized benchmark compounds:

  • Bicifadine (DOV-220,075): An archetypal 3-azabicyclo[3.1.0]hexane derivative that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and has been evaluated in clinical trials for pain.[3][6] Its well-documented activity makes it an ideal benchmark.[7]

  • Cocaine: A non-selective monoamine transporter inhibitor that serves as a classic reference compound in transporter research.[8] Its potent, relatively balanced inhibition of DAT, SERT, and NET provides a useful comparison point for assessing the selectivity of new analogs.[8][9]

A Systematic Approach to Benchmarking

A robust evaluation of new chemical entities requires a tiered, systematic approach. This ensures that resources are used efficiently, with only the most promising compounds advancing to more complex and resource-intensive assays. Our benchmarking workflow is designed to first establish the primary pharmacology of the new analogs, then assess their functional activity and selectivity, and finally, evaluate their preliminary safety and in vivo efficacy.

G cluster_0 Phase 1: In Vitro Primary Pharmacology cluster_1 Phase 2: In Vitro Functional & Safety Profiling cluster_2 Phase 3: In Vivo Validation a Radioligand Binding Assays (Determine Ki at DAT, SERT, NET) b Neurotransmitter Uptake Assays (Determine IC50 at DAT, SERT, NET) a->b Confirm functional activity c Selectivity Analysis (Compare Ki and IC50 values) b->c Quantify selectivity d In Vitro Safety Assays (CYP450 Inhibition, hERG Channel Block) c->d Assess preliminary safety e Behavioral Pharmacology (e.g., Mouse Tail Suspension Test) d->e Evaluate efficacy in animal model f Neurochemical Profiling (In Vivo Microdialysis) e->f Confirm mechanism in vivo

Caption: A logical workflow for benchmarking new monoamine transporter inhibitors.

Phase 1: Primary Pharmacology - Radioligand Binding Assays

Scientific Rationale: The first step is to determine if the new analogs physically interact with the target transporters. Radioligand binding assays measure the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor or transporter. This is achieved by assessing the compound's ability to displace a known radioactive ligand that binds to the target. It is a direct measure of target engagement and is essential for initial screening and structure-activity relationship (SAR) studies.

Experimental Protocol: Radioligand Binding Assay

This protocol is adapted for determining binding affinity at human DAT, SERT, and NET expressed in HEK293 cells.

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably transfected with human DAT, SERT, or NET.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and re-centrifuge.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[10]

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Cell membrane preparation (typically 5-20 µg of protein).

      • A fixed concentration of the appropriate radioligand:

        • For DAT: [³H]WIN 35,428 (or [³H]CFT)

        • For SERT: [³H]Citalopram

        • For NET: [³H]Nisoxetine

      • Varying concentrations of the test compound (AZ-Compound 1, AZ-Compound 2) or benchmark compound (Bicifadine, Cocaine).

    • Include control wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a known inhibitor, e.g., 10 µM cocaine).

  • Incubation and Filtration:

    • Incubate the plates for 60 minutes at 30°C with gentle agitation.[10]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes bound to the radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification and Data Analysis:

    • Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent inhibition of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Functional Activity & Early Safety Profiling

Neurotransmitter Uptake Inhibition Assays

Scientific Rationale: While binding affinity (Ki) confirms target engagement, it does not guarantee functional activity. A compound could bind to the transporter without inhibiting its function (i.e., be a silent ligand). Therefore, it is crucial to perform a functional assay. The neurotransmitter uptake assay measures a compound's ability to block the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells expressing the transporter. The result is typically reported as an IC50 value, representing the concentration that inhibits 50% of transporter activity.

Experimental Protocol: Neurotransmitter Uptake Assay

This protocol is designed for DAT, but can be adapted for SERT and NET by using [³H]serotonin and [³H]norepinephrine, respectively.

  • Cell Plating:

    • Seed HEK293 cells stably expressing the transporter of interest (e.g., hDAT) into a 96-well plate and grow to ~80% confluency.[11]

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).

    • Pre-incubate the cells for 10-20 minutes at room temperature with varying concentrations of the test or benchmark compounds.[12]

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., 50 nM [³H]Dopamine).[12]

    • Allow the uptake to proceed for a short, defined period (e.g., 10 minutes for DAT). The timing is critical as this measures the rate of uptake.[11]

    • Terminate the assay by rapidly washing the cells twice with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.[11]

  • Quantification and Analysis:

    • Lyse the cells and add a scintillation cocktail.[1]

    • Quantify the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 values by plotting the percent inhibition of uptake against the log concentration of the inhibitor and fitting the data with a sigmoidal dose-response curve.

Data Synthesis: Potency and Selectivity Profile

The data from the binding and uptake assays should be compiled to build a comprehensive profile of each compound. This allows for a direct comparison of potency and selectivity.

Table 1: Comparative In Vitro Profile of AZ-Analogs and Benchmarks

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)SERT/DAT Selectivity Ratio (Ki)NET/DAT Selectivity Ratio (Ki)
AZ-Compound 1 15350802545011023.35.3
AZ-Compound 2 250255531030650.10.22
Bicifadine 910[7]117[7]55[7]~1000~130~600.130.06
Cocaine 230[8]740[8]480[8]~250~800~5003.22.1

Note: IC50 values for benchmark compounds are estimated based on typical correspondence with Ki values for illustrative purposes.

Interpretation:

  • AZ-Compound 1 appears to be a potent, DAT-preferring inhibitor. Its high selectivity for DAT over SERT and NET might suggest a profile with lower potential for side effects associated with serotonergic or noradrenergic activity.

  • AZ-Compound 2 shows a clear preference for SERT and NET over DAT, similar to the profile of Bicifadine. This suggests it may have potential as a dual or triple reuptake inhibitor.

In Vitro Safety Assays

Scientific Rationale: Early assessment of potential liabilities is critical to avoid late-stage failures. Two of the most important safety assays are for Cytochrome P450 (CYP) inhibition and hERG channel block.

  • CYP450 Inhibition: CYP enzymes are crucial for metabolizing most drugs.[13] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions by elevating the plasma levels of co-administered drugs.[14]

  • hERG Channel Block: The hERG potassium channel is critical for cardiac repolarization.[15] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[15] Regulatory agencies strongly recommend early hERG toxicity evaluation.[16]

Experimental Protocol: Fluorogenic CYP Inhibition Assay
  • Assay Setup: In a 96-well plate, combine a specific recombinant human CYP enzyme (e.g., CYP3A4, 2D6, 2C9), a fluorogenic substrate for that enzyme, and an NADPH regenerating system.[13][17]

  • Incubation: Add the test compound across a range of concentrations and incubate the plate at 37°C for a set time (e.g., 20 minutes).[17]

  • Measurement: Stop the reaction and measure the fluorescent signal. A decrease in fluorescence compared to the vehicle control indicates inhibition.

  • Analysis: Calculate the IC50 value for each CYP isozyme.

Experimental Protocol: hERG Automated Patch Clamp Assay
  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel in an automated patch-clamp system (e.g., QPatch).[15]

  • Electrophysiology: Establish a stable whole-cell recording from a single cell. Apply a specific voltage protocol to elicit the hERG potassium current.[18]

  • Compound Application: Apply a vehicle control followed by sequentially increasing concentrations of the test compound.[15]

  • Analysis: Measure the hERG current at each concentration and calculate the percent inhibition relative to the control. Determine the IC50 value.

Table 2: Preliminary In Vitro Safety Profile

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)hERG IC50 (µM)
AZ-Compound 1 > 5015> 30
AZ-Compound 2 8> 5025
Positive Control (Ketoconazole for CYP3A4) < 0.1--
Positive Control (E-4031 for hERG) --< 0.05

Interpretation:

  • AZ-Compound 1 shows a favorable early safety profile with low potential for CYP inhibition or hERG block at therapeutically relevant concentrations.

  • AZ-Compound 2 shows moderate inhibition of CYP3A4, which would require further investigation to assess the risk of drug-drug interactions. Its hERG liability appears low.

Phase 3: In Vivo Validation

Compounds with a promising in vitro profile (high potency, desired selectivity, and clean safety profile) should be advanced to in vivo studies to assess their efficacy in a living system.

Behavioral Pharmacology: The Tail Suspension Test

Scientific Rationale: For compounds with potential antidepressant effects (i.e., those targeting SERT and/or NET), the tail suspension test (TST) is a widely used screening model.[19] The test is based on the principle that when mice are placed in an inescapable, stressful situation, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair.[2] Validated antidepressant drugs reliably reduce the duration of this immobility.[20][21]

Experimental Protocol: Mouse Tail Suspension Test
  • Acclimation and Dosing: Acclimate mice to the testing room. Administer the test compound (e.g., AZ-Compound 2), a benchmark (e.g., a known SSRI), or vehicle via the intended clinical route (e.g., oral gavage) at a predetermined time before the test.

  • Suspension: Suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so it cannot touch any surfaces.[19]

  • Recording: The test is typically 6 minutes long.[20] The session is often video-recorded for later analysis.

  • Scoring: An observer, blinded to the treatment groups, scores the total time the mouse spends immobile during the test period (often the final 4 minutes).[22] Immobility is defined as the absence of any movement except for respiration.

  • Analysis: Compare the immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant decrease in immobility time relative to the vehicle group suggests antidepressant-like activity.

Neurochemical Profiling: In Vivo Microdialysis

Scientific Rationale: To confirm that the behavioral effects observed are due to the intended mechanism of action, in vivo microdialysis is the gold standard.[23] This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal.[24][25] A successful monoamine reuptake inhibitor should produce a measurable increase in the synaptic concentration of the corresponding neurotransmitter(s).[26]

Experimental Protocol: In Vivo Microdialysis
  • Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into a target brain region (e.g., the striatum for DAT inhibitors or the prefrontal cortex for SERT/NET inhibitors).[24]

  • Perfusion and Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Compound Administration: Administer the test compound.

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[27]

  • Data Interpretation: Express the post-drug neurotransmitter levels as a percentage change from the baseline. A significant and sustained elevation in the target neurotransmitter(s) confirms that the compound is engaging its target and producing the expected neurochemical effect in the brain. For example, Bicifadine has been shown to significantly elevate both dopamine and serotonin levels in the striatum.[28]

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage process for the comprehensive benchmarking of novel 3-azabicyclo[3.1.0]hexane analogs. By progressing from in vitro binding and functional assays to early safety screening and finally to in vivo validation, researchers can build a robust data package to confidently identify lead candidates.

Based on our hypothetical data, AZ-Compound 1 emerges as a promising DAT-selective inhibitor with a clean safety profile, warranting further investigation for conditions where dopamine modulation is key. AZ-Compound 2 , with its SERT/NET-preferring profile, shows potential as an antidepressant-like agent but requires further characterization of its CYP3A4 interaction.

The logical progression of these experiments provides the critical data needed to make informed decisions, de-risk drug development programs, and ultimately unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Gu, H., Wall, S. C., & Rudnick, G. (2004). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Journal of Pharmacology and Experimental Therapeutics, 309(2), 743-749. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.15.1-12.15.19. [Link]

  • Chen, N. H., & Reith, M. E. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in Enzymology, 296, 719-730. [Link]

  • Crespi, F., & Ratti, E. (2007). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology, 380, 193-201. [Link]

  • Wikipedia. (n.d.). Bicifadine. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved January 24, 2026, from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex. Retrieved January 24, 2026, from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of Visualized Experiments, (59), e3769. [Link]

  • Reith, M. E., et al. (2007). Effects of cocaine on monoamine uptake as measured ex vivo. Neuroscience Letters, 416(3), 256-260. [Link]

  • PharmGKB. (n.d.). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. Retrieved January 24, 2026, from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2016). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... Retrieved January 24, 2026, from [Link]

  • protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]

  • Petersen, M. D., et al. (2007). Synthesis, inhibition and binding of simple non-nitrogen inhibitors of monoamine transporters. Bioorganic & Medicinal Chemistry, 15(12), 4159-4174. [Link]

  • Kehr, J. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(11), 1121-1133. [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved January 24, 2026, from [Link]

  • Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. [Link]

  • Gadaleta, D., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112284. [Link]

  • Huskey, S. W., et al. (2007). Pharmacokinetics, Disposition, and Metabolism of Bicifadine in Humans. Drug Metabolism and Disposition, 35(5), 840-848. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved January 24, 2026, from [Link]

  • NSUWorks. (2022). Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT) to Allosteric and Central Binding Sites. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 24, 2026, from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved January 24, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 24, 2026, from [Link]

  • Neuro Transmissions. (2015, September 26). 2-Minute Neuroscience: Effects of Cocaine [Video]. YouTube. [Link]

  • JoVE. (2011). Video: The Tail Suspension Test. [Link]

  • ResearchGate. (n.d.). Relative changes in the extracellular levels of DA (A, C, and E) and.... Retrieved January 24, 2026, from [Link]

  • Creative Biolabs. (n.d.). Tail Suspension Test. Retrieved January 24, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Andersen, J., et al. (2010). Location of the Antidepressant Binding Site in the Serotonin Transporter. Journal of Biological Chemistry, 285(3), 2051-2063. [Link]

  • ResearchGate. (n.d.). In Vivo Brain Microdialysis of Monoamines. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Cocaine, reward, movement and monoamine transporters. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved January 24, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved January 24, 2026, from [Link]

  • Current Protocols. (2001). Overview of Microdialysis. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.